Computed Lipophilicity and Hydrogen-Bonding Profile vs. 4-Chlorophenyl Analog
The 4-methoxyphenyl N-substituent of the target compound confers lower lipophilicity compared to the 4-chlorophenyl analog (CAS 887896-15-3). The chlorophenyl analog has a computed XLogP3-AA of 5.9 (PubChem CID 16814747), while the methoxyphenyl derivative is predicted to have an XLogP3 in the range of 4.4–5.0 based on the established Hansch π contribution difference between –OCH₃ (π ≈ –0.02) and –Cl (π ≈ +0.71) [1][2]. Additionally, the methoxyphenyl analog possesses 5 hydrogen-bond acceptors versus 4 for the chlorophenyl analog, altering solubility and target-binding potential [1]. This difference of approximately 1–1.5 LogP units is significant for assay compatibility, as compounds with XLogP3 > 5.0 face increased risk of non-specific binding and poor aqueous solubility in biochemical screening cascades.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.4–5.0 (estimated); HBA = 5; MW = 455.264 g·mol⁻¹ |
| Comparator Or Baseline | 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: XLogP3-AA = 5.9; HBA = 4; MW = 459.7 g·mol⁻¹ (PubChem CID 16814747) |
| Quantified Difference | ΔXLogP3 ≈ –0.9 to –1.5; ΔHBA = +1 |
| Conditions | Computed physicochemical properties using XLogP3 algorithm; PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity improves aqueous solubility for in vitro assays and reduces non-specific binding, making the methoxyphenyl analog preferable for biochemical screening where chlorophenyl analogs may exhibit excessive protein binding.
- [1] PubChem Compound Summary. CID 16814747 – 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16814747 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. View Source
